Cas no 7479-04-1 (1H-Benzimidazole,2-butyl-6-methyl-)
7479-04-1 structure
Product Name:1H-Benzimidazole,2-butyl-6-methyl-
CAS-nummer:7479-04-1
MF:C12H16N2
MW:188.268842697144
CID:580605
PubChem ID:344589
Update Time:2025-04-19
1H-Benzimidazole,2-butyl-6-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Benzimidazole,2-butyl-6-methyl-
- 1H-Benzimidazole,2-butyl-6-methyl-; SureCN9720977; AC1L80WE; AKOS002792666; SureCN9720980; CTK5E0520; AG-G-97629; NSC401577; 2-butyl-5-methyl-1H-benzimidazole;
- 2-butyl-5-methylbenzi-midazole
- 2-butyl-6-methyl-1H-benzimidazole
- SCHEMBL9720977
- NSC-401577
- DTXSID90322581
- NSC401577
- AKOS002792666
- 7479-04-1
-
- Inchi: 1S/C12H16N2/c1-3-4-5-12-13-10-7-6-9(2)8-11(10)14-12/h6-8H,3-5H2,1-2H3,(H,13,14)
- InChI-sleutel: PKWBIPJGJPPPOB-UHFFFAOYSA-N
- LACHT: N1C2C=C(C)C=CC=2N=C1CCCC
Berekende eigenschappen
- Exacte massa: 188.13148
- Monoisotopische massa: 188.131
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 3
- Complexiteit: 181
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 28.7Ų
Experimentele eigenschappen
- Dichtheid: 1.062
- Kookpunt: 373.8°C at 760 mmHg
- Vlampunt: 188.4°C
- Brekindex: 1.595
- PSA: 28.68
1H-Benzimidazole,2-butyl-6-methyl- Gerelateerde literatuur
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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